molecular formula C10H10BrClO B104441 1-Bromo-4-(4-chlorophenyl)butan-2-one CAS No. 143327-55-3

1-Bromo-4-(4-chlorophenyl)butan-2-one

Cat. No. B104441
M. Wt: 261.54 g/mol
InChI Key: QHIPMIUCKDMPEK-UHFFFAOYSA-N
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Description

1-Bromo-4-(4-chlorophenyl)butan-2-one is a chemical compound used in the synthesis of various other compounds . It is an intermediate in the synthesis of 5-(4-Chlorophenyl)-2,2-dimethyl-3-(1H-1,2,4-triazol-1-ylmethyl)-1,3-pentanediol (C377885), which is a hydroxy tebuconazole conjugate . Tebuconazole is an ergosterol biosynthesis inhibitor .


Synthesis Analysis

The synthesis of 1-Bromo-4-(4-chlorophenyl)butan-2-one involves several steps. It is used as an intermediate in the synthesis of 5-(4-Chlorophenyl)-2,2-dimethyl-3-(1H-1,2,4-triazol-1-ylmethyl)-1,3-pentanediol . This compound is a hydroxy tebuconazole conjugate, and tebuconazole is an ergosterol biosynthesis inhibitor .


Molecular Structure Analysis

The molecular structure of 1-Bromo-4-(4-chlorophenyl)butan-2-one can be found in various chemical databases . It consists of a butan-2-one group with a bromine atom attached to the first carbon and a 4-chlorophenyl group attached to the fourth carbon .


Chemical Reactions Analysis

1-Bromo-4-(4-chlorophenyl)butan-2-one is used as a reagent in various chemical reactions . It is particularly useful in the synthesis of tebuconazole, an ergosterol biosynthesis inhibitor .

Scientific Research Applications

Molecular Structure Analysis

1-Bromo-4-(4-chlorophenyl)butan-2-one has been studied for its unique molecular structure. For instance, Lastovickova et al. (2018) analyzed the molecular structure of similar compounds, highlighting the interactions and geometries involved in these molecules, such as the C—Cl⋯Cl type I interactions observed (Lastovickova, La Scala, & Sausa, 2018).

Computational Chemistry Studies

In computational chemistry, Erdogan and Erdoğan (2019) investigated the nucleophilic substitution reactions of imidazole with various 2-bromo-1-arylethanone derivatives, including 1-Bromo-4-(4-chlorophenyl)butan-2-one. This study utilized Density Functional Theory (DFT) calculations to understand the chemical species and reactions involved (Erdogan & Erdoğan, 2019).

Reductive Arylation Studies

Citterio (2003) explored the reductive arylation of electron-deficient olefins, including 4-(4-chlorophenyl)butan-2-one. This research provides insights into the chemical reactions and synthesis processes related to this compound (Citterio, 2003).

Resonant Photoionization Spectroscopy

Rondino et al. (2016) conducted studies on the conformational landscape of similar compounds, using resonant two-photon ionization (R2PI) spectroscopy. This study aids in understanding the impact of substituents like chlorine on molecular geometry and interactions (Rondino et al., 2016).

Synthesis and Crystal Structure Studies

Kang et al. (2015) focused on the crystal structure of cyproconazole, a compound related to 1-Bromo-4-(4-chlorophenyl)butan-2-one. Their research provides valuable information on the crystallographic aspects of such compounds (Kang, Kim, Kwon, & Kim, 2015).

Enantiomerically Pure Synthesis

Zhang et al. (2014) developed a procedure for the synthesis of enantiomerically pure derivatives starting from similar compounds. This research is crucial for understanding the synthesis of optically pure enantiomers in chemical compounds (Zhang et al., 2014).

Sigma-2 Ligands and Anticancer Activity

Asong et al. (2019) identified 4-(4-(4-chlorophenyl)-1,4-diazepan-1-yl)-1-(4-fluorophenyl)butan-1-one, a compound structurally related to 1-Bromo-4-(4-chlorophenyl)butan-2-one, as a sigma ligand with potential anticancer activities. This highlights the pharmaceutical applications of such compounds (Asong et al., 2019).

Safety And Hazards

The safety and hazards of 1-Bromo-4-(4-chlorophenyl)butan-2-one are not explicitly mentioned in the search results. It is recommended to handle this compound with appropriate safety measures, as with all chemical substances .

properties

IUPAC Name

1-bromo-4-(4-chlorophenyl)butan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrClO/c11-7-10(13)6-3-8-1-4-9(12)5-2-8/h1-2,4-5H,3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHIPMIUCKDMPEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(=O)CBr)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-4-(4-chlorophenyl)butan-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
EO OEt, P EtO - 4H-CHROMEN-4-ONE, 2H-CHROMENE AND … - core.ac.uk
(E)-3-(2H-Chromen-3-yl)-1-phenylprop-2-en-1-one 2a and (E)-3-styryl-2H-chromenes 2b-n were synthesized according to the two step procedure shown in scheme 1. The 2H-chromene…
Number of citations: 3 core.ac.uk
CPIOF ITRACONAZOLE - researchgate.net
(57) Abstract: Described herein are methods of inhibiting angiogenesis, and treating or preventing a disease or disorder (or symp-toms thereof) associated with angiogenesis, wherein …
Number of citations: 0 www.researchgate.net

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